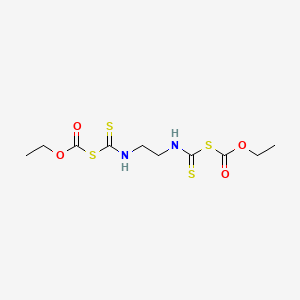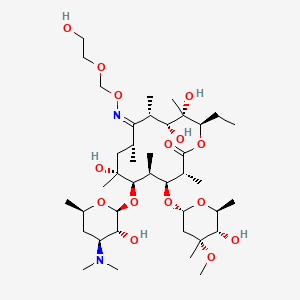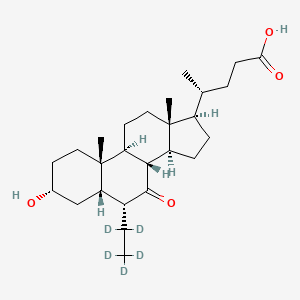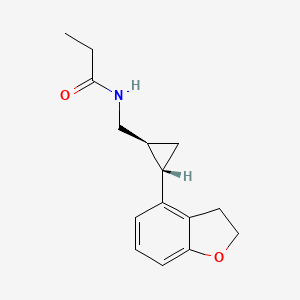
Carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester is a complex organic compound that features both carbonic acid and dithiocarbamic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester typically involves the reaction of carbonic acid derivatives with ethylenebis(dithiocarbamic acid) under controlled conditions. One common method involves the use of thiolation reactions, where thiols are acylated to form thioesters . The reaction conditions often require the presence of a coupling reagent such as TFFH (tetrafluorohydroxyfuran) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale thiolation processes, where carboxylic acids are converted to thioesters using efficient and scalable methods. The use of advanced catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the thioester groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the thioester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as thiolates for substitution reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted thioesters from nucleophilic substitution.
Scientific Research Applications
Carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and related compounds.
Biology: The compound’s ability to form disulfides makes it useful in studying protein folding and disulfide bond formation.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester involves its reactivity with nucleophiles and electrophiles. The thioester groups can undergo nucleophilic attack, leading to the formation of various products. The compound’s ability to form disulfides also plays a role in its biological activity, particularly in redox reactions and protein interactions .
Comparison with Similar Compounds
Similar Compounds
Thioesters: Compounds like ethyl thioacetate and methyl thiopropionate share similar thioester functional groups.
Dithiocarbamates: Compounds such as zinc ethylenebis(dithiocarbamate) have similar dithiocarbamate moieties.
Uniqueness
Carbonic acid, thio-, bis(anhydrosulfide) with ethylenebis(dithiocarbamic acid), diethyl ester is unique due to its combination of carbonic acid and dithiocarbamic acid functionalities, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various scientific fields .
Properties
CAS No. |
19657-27-3 |
|---|---|
Molecular Formula |
C10H16N2O4S4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
ethyl 2-(ethoxycarbonylsulfanylcarbothioylamino)ethylcarbamothioylsulfanylformate |
InChI |
InChI=1S/C10H16N2O4S4/c1-3-15-9(13)19-7(17)11-5-6-12-8(18)20-10(14)16-4-2/h3-6H2,1-2H3,(H,11,17)(H,12,18) |
InChI Key |
GAEADZPCZCQRKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)SC(=S)NCCNC(=S)SC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B15291734.png)





![(S)-tert-Butyl 1-(chloromethyl)-5-((4-methylpiperazine-1-carbonyl)oxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B15291788.png)
![Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone](/img/structure/B15291792.png)

![2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B15291800.png)
![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15291808.png)
